molecular formula C15H10F8O4 B11511314 Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate

Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate

Cat. No.: B11511314
M. Wt: 406.22 g/mol
InChI Key: CGSHOFXUQKVINW-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. It is used in various scientific and industrial applications due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate typically involves the fluorination of precursor compounds under controlled conditions. One common method involves the reaction of a suitable octanoate derivative with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and advanced fluorination techniques can enhance the efficiency and scalability of the production process. The final product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and materials. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules and probes.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for the synthesis of fluorinated drugs and therapeutic agents.

    Industry: It is used in the production of specialty coatings, lubricants, and polymers due to its chemical resistance and durability. Its unique properties make it suitable for applications in harsh environments and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2,3,3,4,4,5,5-octafluoro-6-oxoheptanoate
  • Methyl 2,2,3,3,4,4,5,5,6,6-decafluoroheptanoate
  • Methyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate

Uniqueness

Methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate is unique due to its specific arrangement of fluorine atoms and the presence of both keto and ester functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications that require high stability, resistance to degradation, and unique reactivity.

Properties

Molecular Formula

C15H10F8O4

Molecular Weight

406.22 g/mol

IUPAC Name

methyl 2,2,3,3,4,4,5,5-octafluoro-6,8-dioxo-8-phenyloctanoate

InChI

InChI=1S/C15H10F8O4/c1-27-11(26)13(18,19)15(22,23)14(20,21)12(16,17)10(25)7-9(24)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

CGSHOFXUQKVINW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(C(C(=O)CC(=O)C1=CC=CC=C1)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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